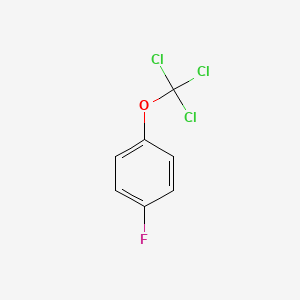

1-Fluoro-4-(trichloromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Fluoro-4-(trichloromethoxy)benzene is an organic compound characterized by the presence of a fluorine atom and a trichloromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-fluoro-4-nitrobenzene with trichloromethyl chloroformate in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and fluorination .

Industrial Production Methods: Industrial production of 1-Fluoro-4-(trichloromethoxy)benzene may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Fluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and trichloromethoxy groups influence the reactivity and orientation of the substituents on the benzene ring.

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.

Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its fluorine atom enhances biological activity, making it suitable for drug development.

Case Study: Anticancer Activity

Research indicates that compounds similar to 1-Fluoro-4-(trichloromethoxy)benzene exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in vitro, suggesting potential use in cancer therapies .

Agrochemical Applications

In agrochemicals, this compound serves as a precursor for the synthesis of herbicides and pesticides. Its chlorinated structure contributes to the efficacy of these compounds against pests.

Table 2: Agrochemical Derivatives

| Compound Name | Application |

|---|---|

| Trichloromethoxy herbicides | Weed control |

| Fluorinated pesticides | Insect repellent |

Material Science Applications

The compound is also explored in material science for its potential use in developing liquid crystals and electronic materials. The unique electronic properties imparted by the fluorine and chlorine atoms can enhance the performance of these materials.

Case Study: Liquid Crystal Displays

Research has demonstrated that incorporating this compound into liquid crystal formulations can improve thermal stability and response times, making it suitable for advanced display technologies .

Environmental Considerations

While the compound has beneficial applications, its environmental impact must be considered. Fluorinated compounds are known for their persistence in the environment, raising concerns about bioaccumulation and toxicity.

Discussion on Environmental Impact

Studies have highlighted the need for careful management of fluorinated compounds due to their potential accumulation in biological systems and water sources . Regulatory frameworks are being developed to address these concerns while balancing their industrial utility.

Mécanisme D'action

The mechanism of action of 1-Fluoro-4-(trichloromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine and trichloromethoxy groups influence the reactivity and orientation of the compound, affecting its interactions with other molecules and pathways .

Comparaison Avec Des Composés Similaires

Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.

Chlorobenzene: Contains a chlorine atom instead of a fluorine atom.

Bromobenzene: Contains a bromine atom instead of a fluorine atom.

Activité Biologique

1-Fluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a fluorine atom and a trichloromethoxy group, which may influence its interactions with biological systems. Understanding the biological activity of such compounds is crucial for their application in pharmaceuticals and agrochemicals.

- Molecular Formula : C7H3Cl3F O

- Molecular Weight : 227.45 g/mol

- Boiling Point : 171 °C

- Density : 1.63 g/cm³

These properties suggest that this compound could exhibit significant reactivity due to the presence of electronegative halogens.

Biological Activity Overview

Halogenated compounds, particularly those containing fluorine and chlorine, are known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have not been extensively documented; however, insights can be drawn from related compounds and the general behavior of halogenated aromatics.

Potential Biological Activities

- Antimicrobial Activity : Halogenated aromatic compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and show efficacy against various pathogens .

- Anticancer Properties : Some halogenated compounds have been investigated for their ability to induce apoptosis in cancer cells. The presence of multiple halogens may enhance the compound's interaction with cellular targets involved in cancer progression .

- Receptor Modulation : Compounds with similar structures have been shown to interact with various receptors, influencing pathways related to cell growth and differentiation. For example, halogenated derivatives can modulate receptor tyrosine kinases involved in hematopoietic malignancies .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds is often influenced by their structural features. The presence of fluorine and chlorine can affect the electronic properties of the molecule, enhancing its lipophilicity and ability to penetrate biological membranes.

| Compound | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Potential antimicrobial and anticancer activity |

| 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene | Structure | Antimicrobial properties observed |

| 3-Fluoro-4-(trifluoromethoxy)phenol | Structure | Known for receptor modulation |

Propriétés

IUPAC Name |

1-fluoro-4-(trichloromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3FO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIBZPVVBGDMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(Cl)(Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611343 |

Source

|

| Record name | 1-Fluoro-4-(trichloromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-13-6 |

Source

|

| Record name | 1-Fluoro-4-(trichloromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.